5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound is notable for its potential biological activities, particularly as an inhibitor of protein kinases, including Janus Kinase 3 (JAK3), making it relevant in the treatment of various immunological disorders such as lupus, rheumatoid arthritis, and multiple sclerosis . The compound's structural formula is C₇H₅BrCl₂N₃, and it has a CAS number of 1131992-13-6 .
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a pyrrolopyrimidine derivative. This classification is significant due to the compound's pharmacological properties and its applications in medicinal chemistry.
The synthesis of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be accomplished through several methods:
The technical details of these methods often involve precise control over reaction conditions such as temperature, pressure, and the stoichiometry of reactants. For instance, using tertiary amines as bases during chlorination reactions can significantly influence the reaction pathway and product distribution .
The molecular structure of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine features a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring. The presence of bromine and chlorine substituents at specific positions contributes to its unique chemical reactivity and biological activity.
The molecular weight of this compound is approximately 232.49 g/mol. The presence of halogen atoms (bromine and chlorine) typically influences both the physical properties and the reactivity of the compound in various chemical environments.
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine participates in several chemical reactions:
The reactivity patterns are influenced by electronic effects from the halogen atoms and steric factors due to the bicyclic structure. Understanding these interactions is crucial for optimizing synthetic pathways.
The mechanism of action for 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of protein kinases such as JAK3. This inhibition disrupts signaling pathways that contribute to inflammation and immune response.
Studies have shown that compounds within this class can effectively reduce cytokine signaling in various cellular models, indicating their potential therapeutic applications in treating autoimmune diseases .
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and reactivity profiles .
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3